![molecular formula C28H26O5S B12611472 4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol CAS No. 917868-82-7](/img/structure/B12611472.png)
4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butylphenoxy group, a benzene-1-sulfonyl group, and a phenoxy group, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate can then undergo further reactions, such as sulfonation and etherification, to introduce the benzene-1-sulfonyl and phenoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic groups can form hydrogen bonds with active sites, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: A simpler compound with similar structural features but lacking the sulfonyl and additional phenoxy groups.
Bis(4-tert-butylphenyl)amine: Contains two tert-butylphenyl groups but differs in its amine functionality.
4-{4-[4-(4-tert-Butylphenoxy)butoxy]benzene-1-sulfonyl}phenol: Similar structure but with a butoxy linker instead of a direct phenoxy linkage.
Uniqueness
4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol is unique due to its combination of tert-butylphenoxy, benzene-1-sulfonyl, and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry .
Propiedades
Número CAS |
917868-82-7 |
|---|---|
Fórmula molecular |
C28H26O5S |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
4-[4-[4-(4-tert-butylphenoxy)phenyl]sulfonylphenoxy]phenol |
InChI |
InChI=1S/C28H26O5S/c1-28(2,3)20-4-8-22(9-5-20)32-24-12-16-26(17-13-24)34(30,31)27-18-14-25(15-19-27)33-23-10-6-21(29)7-11-23/h4-19,29H,1-3H3 |
Clave InChI |
PXVJCATZNSUGNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


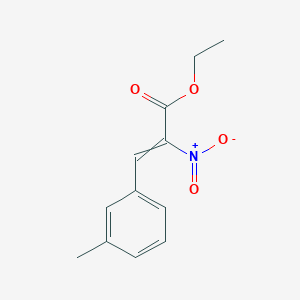
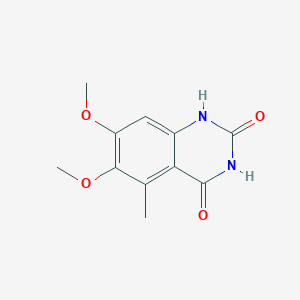
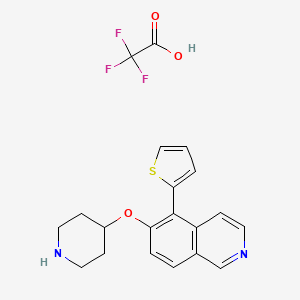
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)
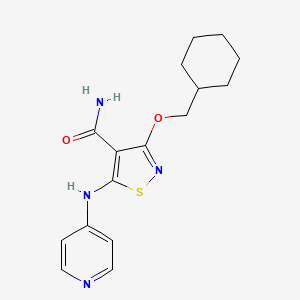

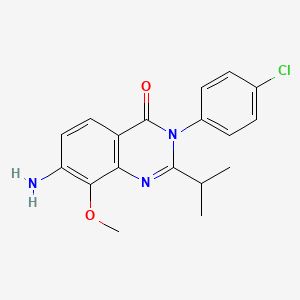
![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)
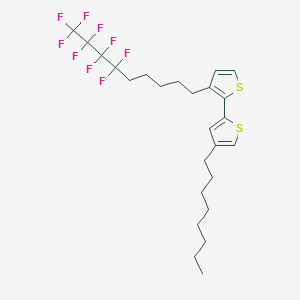

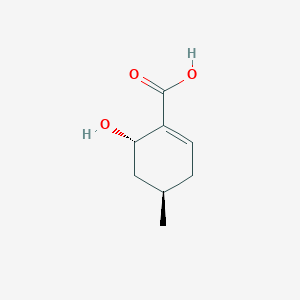
![2,2'-(Anthracene-9,10-diyl)bis{5-[2-(4-iodophenyl)ethenyl]thiophene}](/img/structure/B12611450.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-aspartic acid](/img/structure/B12611455.png)
